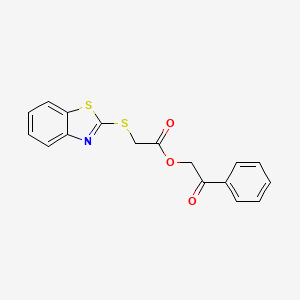![molecular formula C16H13ClN2O5 B5889672 methyl 3-{[(2-chlorobenzyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5889672.png)
methyl 3-{[(2-chlorobenzyl)amino]carbonyl}-5-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-{[(2-chlorobenzyl)amino]carbonyl}-5-nitrobenzoate, also known as CCANB, is a chemical compound that has been widely studied for its potential applications in scientific research. CCANB is a nitrobenzoate derivative that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
作用機序
The exact mechanism of action of methyl 3-{[(2-chlorobenzyl)amino]carbonyl}-5-nitrobenzoate is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways in cells. methyl 3-{[(2-chlorobenzyl)amino]carbonyl}-5-nitrobenzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators in the body.
Biochemical and Physiological Effects:
methyl 3-{[(2-chlorobenzyl)amino]carbonyl}-5-nitrobenzoate has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the proliferation and migration of cancer cells, reduce inflammation, and promote apoptosis in cancer cells. methyl 3-{[(2-chlorobenzyl)amino]carbonyl}-5-nitrobenzoate has also been shown to exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria.
実験室実験の利点と制限
Methyl 3-{[(2-chlorobenzyl)amino]carbonyl}-5-nitrobenzoate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. methyl 3-{[(2-chlorobenzyl)amino]carbonyl}-5-nitrobenzoate is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, methyl 3-{[(2-chlorobenzyl)amino]carbonyl}-5-nitrobenzoate also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on methyl 3-{[(2-chlorobenzyl)amino]carbonyl}-5-nitrobenzoate. One area of interest is the development of methyl 3-{[(2-chlorobenzyl)amino]carbonyl}-5-nitrobenzoate-based fluorescent probes for detecting reactive oxygen species in cells. Another area of research is the investigation of methyl 3-{[(2-chlorobenzyl)amino]carbonyl}-5-nitrobenzoate's potential use as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Further studies are also needed to fully understand the mechanism of action of methyl 3-{[(2-chlorobenzyl)amino]carbonyl}-5-nitrobenzoate and its potential side effects, as well as to optimize its synthesis and purification methods.
合成法
Methyl 3-{[(2-chlorobenzyl)amino]carbonyl}-5-nitrobenzoate can be synthesized through a multi-step process that involves the reaction of 2-chlorobenzylamine with methyl 3-amino-5-nitrobenzoate in the presence of a suitable catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain pure methyl 3-{[(2-chlorobenzyl)amino]carbonyl}-5-nitrobenzoate.
科学的研究の応用
Methyl 3-{[(2-chlorobenzyl)amino]carbonyl}-5-nitrobenzoate has been extensively studied for its potential applications in scientific research. It has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. methyl 3-{[(2-chlorobenzyl)amino]carbonyl}-5-nitrobenzoate has also been investigated for its potential use as a fluorescent probe for detecting reactive oxygen species in cells.
特性
IUPAC Name |
methyl 3-[(2-chlorophenyl)methylcarbamoyl]-5-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O5/c1-24-16(21)12-6-11(7-13(8-12)19(22)23)15(20)18-9-10-4-2-3-5-14(10)17/h2-8H,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNDMKMVKFKZSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)NCC2=CC=CC=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-carboxyphenoxy)methyl]-2-furoic acid](/img/structure/B5889589.png)

![methyl 2-amino-1-(2-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5889597.png)
![N-(4-chlorobenzyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5889602.png)
![N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5889622.png)
![2-[(3,4-difluorobenzyl)(propyl)amino]ethanol](/img/structure/B5889631.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide](/img/structure/B5889639.png)
![N-[2-(acetylamino)phenyl]-2-biphenylcarboxamide](/img/structure/B5889646.png)
![1,4,5,7-tetramethyl-6-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5889650.png)
![methyl [3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetate](/img/structure/B5889652.png)

![methyl 1-[(2,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B5889666.png)
